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molecular formula C19H19ClN2O B194712 6-Hydroxy Desloratadine CAS No. 119410-05-8

6-Hydroxy Desloratadine

Cat. No. B194712
M. Wt: 326.8 g/mol
InChI Key: UEQNVDYYIWHWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804666

Procedure details

Mix the title compound of Example 1, (0.29 g, 0.893 mmol) in CH3OH (14 mL) at 0° C. under an argon atmosphere. Add NaBH4 (165 mg, 4.36 mmol) in 3 portions. After 30 minutes, pour the mixture into water and extract (3X) with CH2Cl2. Combine the organic portions, wash once with brine, dry over sodium sulfate, filter and concentrate in vacuo to give a crude product. Purifiy via flash chromatography [5-10% CH3OH saturated with NH3 in CH2Cl2 ] to give the title compound, which can be triturated with isopropyl ether/pentane to give an off-white solid (249 mg, 85%).
Name
title compound
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
165 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:15](=[C:16]3[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]3)[C:10]3=[N:11][CH:12]=[CH:13][CH:14]=[C:9]3[CH2:8][C:7](=[O:22])[C:6]=2[CH:23]=1.[BH4-].[Na+].O>CO.C(Cl)Cl>[NH3:11].[OH:22][CH:7]1[C:6]2[CH:23]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[C:15](=[C:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[C:10]2=[N:11][CH:12]=[CH:13][CH:14]=[C:9]2[CH2:8]1 |f:1.2|

Inputs

Step One
Name
title compound
Quantity
0.29 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CC=3C(=NC=CC3)C2=C2CCNCC2)=O)C1
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
165 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract (3X) with CH2Cl2
WASH
Type
WASH
Details
wash once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N
Name
Type
product
Smiles
OC1CC=2C(=NC=CC2)C(C2=C1C=C(C=C2)Cl)=C2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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